molecular formula C10H11F2NO B11792192 1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B11792192
M. Wt: 199.20 g/mol
InChI Key: OJXBXQVYGLXMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

One common method is the radical difluoromethylation of heterocycles, which can be achieved using difluoromethylating agents under specific reaction conditions . Industrial production methods may involve the use of scalable and efficient catalytic processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C10H11F2NO/c11-10(12)13-8-4-2-1-3-7(8)5-6-9(13)14/h5-6,10H,1-4H2

InChI Key

OJXBXQVYGLXMKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=O)N2C(F)F

Origin of Product

United States

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